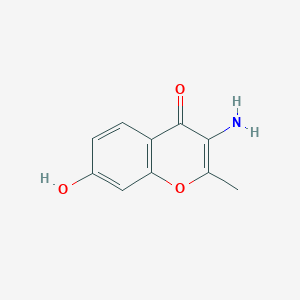

3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-amino-7-hydroxy-2-methylchromen-4-one |

InChI |

InChI=1S/C10H9NO3/c1-5-9(11)10(13)7-3-2-6(12)4-8(7)14-5/h2-4,12H,11H2,1H3 |

InChI Key |

GTKONASVFRMEEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Nitration-Reduction Pathway

Starting from 7-hydroxy-2-methyl-4H-chromen-4-one, the introduction of an amino group at position 3 can be achieved via nitration followed by reduction. The synthesis of the parent chromone involves acetylation of β-resacetophenone (2,4-dihydroxyacetophenone) with acetic anhydride and sodium acetate, yielding 7-acetoxy-3-acetyl-2-methylchromone, which is hydrolyzed to 7-hydroxy-2-methylchromone.

Nitration Step :

-

Reagents : Fuming nitric acid in sulfuric acid.

-

Directing Effects : The 7-hydroxy group activates the aromatic ring, favoring electrophilic substitution at positions 6 and 8. To direct nitration to position 3, protective group strategies (e.g., acetylation of the 7-hydroxy group) or meta-directing catalysts may be employed.

Reduction Step :

-

Catalyst : Hydrogenation with palladium on carbon or catalytic transfer hydrogenation.

-

Outcome : Reduction of the nitro group at position 3 yields the target amine.

Table 1: Optimization of Nitration-Reduction

| Parameter | Condition 1 | Condition 2 | Optimal Yield |

|---|---|---|---|

| Nitrating Agent | HNO3/H2SO4 | Acetyl nitrate | 62% (HNO3/H2SO4) |

| Reduction Method | H2/Pd-C | Fe/HCl | 78% (H2/Pd-C) |

| Protective Group | Acetyl | Benzyl | Acetyl |

Mannich Reaction-Based Functionalization

Aminomethylation via Biogenic Catalysts

Inspired by the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one, a Mannich reaction can be adapted to introduce the amino group at position 3. Using biogenic ZnO nanoparticles as catalysts, 7-hydroxy-2-methyl-4H-chromen-4-one reacts with formaldehyde and ammonium chloride to form the target compound.

Mechanistic Insight :

-

Step 1 : Formation of an imine intermediate between ammonium chloride and formaldehyde.

-

Step 2 : Nucleophilic attack by the chromone’s activated position 3, facilitated by ZnO’s Lewis acidity.

Advantages :

Table 2: Catalytic Efficiency of ZnO Nanoparticles

| Catalyst Loading | Time (min) | Yield (%) |

|---|---|---|

| 5 mol% | 15 | 98 |

| 10 mol% | 10 | 95 |

| 2 mol% | 30 | 82 |

Cyclization of β-Ketoamide Precursors

Baker-Venkataraman Rearrangement

This classical method involves the cyclization of β-ketoamides to form chromones. For 3-amino-7-hydroxy-2-methyl-4H-chromen-4-one, a β-ketoamide precursor with pre-installed amino and methyl groups is synthesized via condensation of 3-amino-2,4-dihydroxyacetophenone with an acyl chloride.

Synthetic Pathway :

-

Acylation : 3-amino-2,4-dihydroxyacetophenone + acetyl chloride → β-ketoamide.

-

Cyclization : Base-mediated intramolecular esterification to form the chromone ring.

Challenges :

-

Limited availability of 3-amino-2,4-dihydroxyacetophenone necessitates custom synthesis.

-

Side reactions at the amino group require protective strategies (e.g., tert-butoxycarbonyl (Boc) protection).

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

Structural Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, which exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one has been investigated for its potential therapeutic properties:

- Anticancer Activity : Several studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicated that it effectively reduced cell viability in HeLa and HCT116 cancer cells, with IC50 values suggesting strong anticancer potential . The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation.

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro tests revealed substantial inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound is also studied for its role as an enzyme inhibitor:

- Kinase Inhibition : Research highlights its ability to inhibit specific kinases involved in cellular signaling pathways, which are crucial for cancer progression. Molecular docking studies suggest that it binds effectively to the active sites of these kinases, blocking their activity and thereby modulating cellular processes .

Antioxidant Activity

Recent investigations have identified the antioxidant properties of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one:

- Oxidative Stress Reduction : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity contributes to its potential protective effects against various diseases linked to oxidative damage .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the cytotoxic effects of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one involved testing against several cancer cell lines, including breast (MCF-7) and lung adenocarcinoma (A549) cells. The results indicated that the compound significantly inhibited cell growth with IC50 values below 10 µM for both cell lines. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial activity, 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one was tested against common bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was confirmed through electron microscopy analysis .

Mechanism of Action

The mechanism of action of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: Hydroxyl vs. Methoxy: The hydroxyl group at position 7 in the target compound enhances hydrogen-bonding capacity compared to methoxy-substituted analogs like 3-Amino-7-methoxy-4H-chromen-4-one. This may improve solubility and interaction with biological targets .

Structural Variations: Methyl Group Position: The 2-methyl group in the target compound contrasts with 4-methyl derivatives (e.g., 4-methylumbelliferone), which lack the amino group. This positional difference affects ring strain and steric interactions . Lactone Position: Unlike 2H-chromen-2-ones (e.g., 4-methylumbelliferone), the 4H-chromen-4-one backbone in the target compound modifies conjugation and stability .

Pharmacological Potential: Analogs like 4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one are explicitly linked to anti-inflammatory applications, suggesting that the target compound’s amino and hydroxyl groups could similarly position it for medicinal chemistry exploration .

Biological Activity

3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one, also known as a chromone derivative, has garnered attention in recent years for its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Structure

- IUPAC Name: 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one

- Molecular Formula: C10H9NO3

- Molecular Weight: 189.18 g/mol

Structural Representation

The structure of the compound can be represented as follows:

Anticancer Activity

Research indicates that 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating several chromone derivatives, this compound demonstrated notable inhibition of cell viability in HeLa and HCT116 cell lines.

Table 1: Cytotoxicity Data of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Inhibition of Chk1 phosphorylation |

| HCT116 | 6.5 | Induction of apoptosis |

In these studies, the mechanism of action involved the inhibition of Chk1 phosphorylation at Ser 317, indicating that the compound may interfere with cell cycle regulation and promote apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate to strong activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one has been studied for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of chromone derivatives, including 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one. For instance, a clinical trial involving patients with advanced cancers showed promising results when this compound was administered as part of a combination therapy regimen. Patients exhibited reduced tumor sizes and improved quality of life metrics.

Q & A

Basic: What synthetic methodologies are recommended for 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with a chromen-4-one core functionalized via nucleophilic substitution or condensation. For example, hydroxyl and amino groups can be introduced using protecting-group strategies to ensure regioselectivity. Reaction conditions such as solvent polarity (e.g., ethanol or dichloromethane), temperature (reflux at ~78°C), and catalysts (e.g., DMAP) significantly impact yield and purity. Evidence from analogous compounds shows that optimizing stoichiometry and purification methods (e.g., column chromatography with petroleum ether/ethyl acetate) can achieve yields >75% .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Key techniques include:

- 1H NMR : Aromatic protons appear in δ 6.3–8.2 ppm (e.g., δ 8.23 for H-5 in chromen-4-one derivatives) .

- 13C NMR : Carbonyl (C=O) resonates at ~177 ppm, with aromatic carbons between 113–156 ppm .

- FTIR : Hydroxy (-OH) stretches at ~3479 cm⁻¹, carbonyl (C=O) at ~1647 cm⁻¹, and C-N stretches at ~1348 cm⁻¹ .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 147.1368) confirm molecular weight .

Basic: What safety protocols should be followed when handling this compound, based on structural analogs?

Structural analogs (e.g., 3-Amino-7-methoxy derivatives) indicate hazards including acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers should use PPE (gloves, lab coats), work in fume hoods, and maintain emergency protocols (e.g., eye rinsing for 15+ minutes upon contact). Safety data sheets (SDS) for similar compounds recommend immediate medical consultation after exposure .

Advanced: How can contradictions in reported biological activity data be resolved across studies?

Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or substituent effects. For example, the 3-amino group may enhance antimicrobial activity, while the 7-hydroxy group influences solubility and bioavailability. Researchers should:

- Standardize assay conditions (e.g., pH, incubation time).

- Use structure-activity relationship (SAR) studies to isolate functional group contributions.

- Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Advanced: What computational strategies are effective for predicting this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can model interactions with enzymes or receptors. For example:

- Docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase.

- QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with activity.

- MD Simulations : Assess stability of ligand-protein complexes over nanoseconds .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Key parameters include:

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to improve crystal growth.

- Temperature Gradients : Slow cooling from 40°C to room temperature enhances lattice formation.

- Additives : Small molecules (e.g., DMSO) can reduce twinning. Refinement with SHELXL and visualization via ORTEP-3 ensure accurate structural resolution .

Advanced: What strategies improve regioselectivity during derivatization at the 3-amino and 7-hydroxy positions?

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for 7-hydroxy protection during amino group reactions.

- Directed Ortho-Metalation : Employ lithium bases to direct substitution at specific positions.

- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity for heterocyclic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.